![molecular formula C14H13NO3S B5083508 methyl 3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5083508.png)

methyl 3-[(2-thienylacetyl)amino]benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds closely related to methyl 3-[(2-thienylacetyl)amino]benzoate involves multiple steps from corresponding acetoacetic esters, leading to the preparation of various heterocyclic systems. For example, Lovro Selič et al. (1997) have demonstrated the preparation of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate as reagents for synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other compounds, showcasing the versatility of these chemical processes in synthesizing complex molecules (Selič, Grdadolnik, & Stanovnik, 1997).

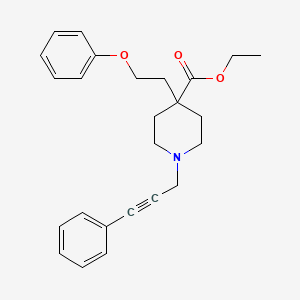

Molecular Structure Analysis

The molecular structure of compounds related to methyl 3-[(2-thienylacetyl)amino]benzoate is characterized by the presence of hydrogen-bonded sheets or chains, which are indicative of their complex molecular-electronic structures. For instance, J. Portilla et al. (2007) described the hydrogen-bonded structures in two isomeric reaction products, highlighting the significance of N-H...N, N-H...O, and C-H...O hydrogen bonds in forming these molecular assemblies (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

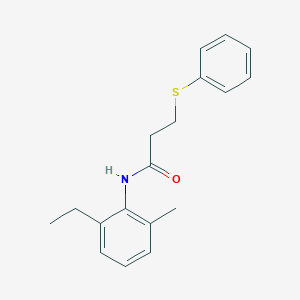

Chemical Reactions and Properties

The chemical reactions and properties of methyl 3-[(2-thienylacetyl)amino]benzoate derivatives are diverse, demonstrating their potential in synthesizing multifunctional heterocyclic systems. For example, Pizzioli et al. (1998) described the synthesis and transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its analogs, showcasing their utility as versatile synthons for preparing polysubstituted heterocyclic systems (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in various chemical contexts. While specific studies on the physical properties of methyl 3-[(2-thienylacetyl)amino]benzoate were not identified in the search, the general approach to analyzing these properties involves crystalline structure determination and physicochemical characterization, providing insights into their stability and reactivity.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are crucial for the application of methyl 3-[(2-thienylacetyl)amino]benzoate derivatives in chemical synthesis. Research by Metz et al. (2010) on the synthesis and crystal structure determination of related compounds underlines the importance of understanding these properties for the development of new chemical entities with desired functionalities (Metz, Knight, Dawsey, Pennington, VanDerveer, Brown, Bigham, & Beam, 2010).

作用机制

Target of Action

The primary targets of methyl 3-[(2-thienylacetyl)amino]benzoate are Beta-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to beta-lactam antibiotics like penicillins .

Mode of Action

This inhibition could potentially render the bacteria susceptible to beta-lactam antibiotics .

Biochemical Pathways

Given its targets, it is likely involved in theantibiotic resistance pathways of certain bacteria .

Result of Action

If it does inhibit beta-lactamase enzymes as suggested, it could potentially enhance the effectiveness of beta-lactam antibiotics against resistant bacteria .

属性

IUPAC Name |

methyl 3-[(2-thiophen-2-ylacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-18-14(17)10-4-2-5-11(8-10)15-13(16)9-12-6-3-7-19-12/h2-8H,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWCABOKZXUWKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5083430.png)

![2-[(4-methylphenyl)thio]-N-{2-[(2-thienylmethyl)thio]ethyl}acetamide](/img/structure/B5083438.png)

![N-[4-(anilinosulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5083443.png)

![1-[4-methoxy-3-(methoxymethyl)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5083445.png)

![propyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5083459.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5083465.png)

![3-[(4-{2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)methyl]benzoic acid](/img/structure/B5083471.png)

![ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5083478.png)

![2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}pyrazine](/img/structure/B5083487.png)

![3-[2-(1-adamantyl)ethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide](/img/structure/B5083490.png)

![N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5083495.png)

![4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5083498.png)